5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
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Overview
Description
“5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid” is a chemical compound with the IUPAC name 5-[4-(trifluoromethyl)phenyl]-2-furoic acid . It has a molecular weight of 256.18 . The compound is typically stored at room temperature and has a physical form of powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been utilized in a radical approach . Another method involves the use of (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation . A compound named 5-(3-Cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid (IV) was synthesized according to a previously published procedure .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7F3O3/c13-12(14,15)8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17) .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, it can undergo protodeboronation, a process that involves the removal of a boron moiety . This reaction has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 256.18 .Scientific Research Applications
Synthesis and Structural Features
- Synthesis : 5-Trifluoromethyl-2-formylphenylboronic acid has been synthesized and characterized. Its structure and properties have been thoroughly studied .
Antifungal Potential
- Antimicrobial Activity : The title compound exhibits moderate antifungal action against Candida albicans. Additionally, it shows higher activity against Aspergillus niger and bacteria such as Escherichia coli and Bacillus cereus. Notably, its Minimum Inhibitory Concentration (MIC) against Bacillus cereus is lower than that of Tavaborole .
Pharmaceutical Applications
- Antitumor Agent Synthesis : 5-Trifluoromethyl-2-formylphenylboronic acid has been used in synthesizing a key intermediate for the antitumor agent sorafenib.
- Orally Active Antidiabetic Complex : It has also been employed in the synthesis of an orally active antidiabetic vanadyl complex, bis(α-furancarboxylato)oxovanadium(IV) .
Catalysis and Organic Synthesis
- Protodeboronation : The compound has been utilized in protodeboronation reactions, demonstrating its versatility in synthetic methodologies .
- Suzuki–Miyaura Coupling : Owing to its stability and mild reactivity, organoboron reagents like this one find extensive use in Suzuki–Miyaura coupling reactions .
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid is not well understood at this time. It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces. The exact nature of these interactions and the resulting changes in the target molecules remain to be elucidated .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action, efficacy, and stability of 5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid can be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific conditions within the cell. Understanding these factors is crucial for optimizing the use of the compound .
properties
IUPAC Name |
5-[4-bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrF3O3/c13-6-1-2-7(8(5-6)12(14,15)16)9-3-4-10(19-9)11(17)18/h1-5H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPYTZAQTYHWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |
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